

# Potentiation of Carbapenems by Beta-Lactamase Inhibitors: A Comparative Analysis of Relebactam

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Pilabactam sodium |           |
| Cat. No.:            | B10831553         | Get Quote |

Initial Search for **Pilabactam Sodium**: A comprehensive literature search for "**Pilabactam sodium**" did not yield any specific data regarding its potentiation of carbapenems. As of November 2025, there is no publicly available scientific information on its mechanism of action, in vitro potentiation of meropenem, imipenem, or doripenem, or established experimental protocols for its testing.

Alternative Focus: Relebactam: Given the lack of data for **Pilabactam sodium**, this guide will focus on a well-documented beta-lactamase inhibitor, Relebactam, and its potentiation of carbapenems, primarily imipenem and doripenem. Relebactam is a diazabicyclooctane non- $\beta$ -lactamase inhibitor that has been developed to restore the activity of carbapenems against certain resistant bacteria.

### **Mechanism of Action of Relebactam**

Relebactam works by inhibiting Ambler class A and class C  $\beta$ -lactamases.[1] These enzymes, produced by some bacteria, can hydrolyze and inactivate carbapenem antibiotics. Relebactam covalently binds to the active site of these  $\beta$ -lactamases, rendering them inactive and thereby protecting the carbapenem from degradation.[1] This allows the carbapenem to effectively inhibit bacterial cell wall synthesis. Relebactam itself does not possess significant antibacterial activity.[2]



# Quantitative Data on Carbapenem Potentiation by Relebactam

The following table summarizes the in vitro potentiation of imipenem and doripenem by relebactam against various bacterial isolates. The data is presented as Minimum Inhibitory Concentrations (MICs) in  $\mu$ g/mL. A lower MIC value indicates greater antibiotic effectiveness.

| Carbapene<br>m                                            | Bacterial Species (Number of Isolates)                   | Carbapene<br>m MIC<br>Alone<br>(µg/mL) | Carbapene<br>m +<br>Relebactam<br>MIC (µg/mL) | Fold<br>Reduction<br>in MIC | Reference |
|-----------------------------------------------------------|----------------------------------------------------------|----------------------------------------|-----------------------------------------------|-----------------------------|-----------|
| Imipenem                                                  | Pseudomona<br>s aeruginosa<br>(Imipenem-<br>Susceptible) | 0.5 - 2                                | 0.125 - 0.5                                   | 4                           | [3]       |
| Pseudomona<br>s aeruginosa<br>(Imipenem-<br>Resistant)    | 8 - >128                                                 | 1 - 32                                 | 8                                             | [3]                         |           |
| Enterobacter<br>ales<br>(Imipenem-<br>Nonsusceptib<br>le) | >1                                                       | ≤0.5                                   | ≥4                                            | [4]                         | _         |
| Doripenem                                                 | Klebsiella<br>pneumoniae<br>(Isolate 19)                 | 16                                     | 0.25 (with 4<br>mg/L<br>Relebactam)           | 64                          | [5]       |
| Klebsiella<br>pneumoniae<br>(Isolate 28)                  | 512                                                      | 8 (with 4<br>mg/L<br>Relebactam)       | 64                                            | [5]                         | _         |

## **Experimental Protocols**



The data presented in this guide was primarily obtained through standard antimicrobial susceptibility testing methods, as detailed below.

- 1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:
- Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

#### Procedure:

- A standardized inoculum of the test bacteria is prepared.
- Serial twofold dilutions of the carbapenem (e.g., imipenem or doripenem) are prepared in microtiter plates containing Mueller-Hinton broth.
- For potentiation studies, a fixed concentration of the beta-lactamase inhibitor (e.g., relebactam at 4 mg/L) is added to each well.[5]
- The bacterial inoculum is added to each well.
- The plates are incubated at 35-37°C for 16-20 hours.
- The MIC is read as the lowest concentration of the carbapenem that shows no visible bacterial growth.

#### 2. Agar Dilution:

 Principle: This method is similar to broth microdilution but is performed on a solid agar medium.

#### Procedure:

- Serial twofold dilutions of the carbapenem, with or without a fixed concentration of the beta-lactamase inhibitor, are incorporated into molten Mueller-Hinton agar.
- The agar is poured into petri dishes and allowed to solidify.



- A standardized suspension of the test bacteria is spot-inoculated onto the surface of the agar plates.
- Plates are incubated at 35-37°C for 16-20 hours.
- The MIC is the lowest concentration of the carbapenem that inhibits the visible growth of the bacteria.

## **Visualizing the Experimental Workflow**

The following diagram illustrates the general workflow for determining the potentiation of a carbapenem by a beta-lactamase inhibitor using the broth microdilution method.



Click to download full resolution via product page

Workflow for MIC determination of carbapenem potentiation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Ceftazidime-Avibactam, Meropenem-Vaborbactam, and Imipenem/Cilastatin-Relebactam to Target Klebsiella pneumoniae Carbapenemase-Producing Enterobacterales PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imipenem-Relebactam and Meropenem-Vaborbactam: Two Novel Carbapenem-β-Lactamase Inhibitor Combinations PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1080. Relebactam Increases Imipenem Activity Against Imipenem-Nonsusceptible and -Susceptible Pseudomonas aeruginosa and Enterobacterales: Assessment of Isolates from RESTORE-IMI 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of Doripenem Alone and in Combination with Relebactam in an In Vitro Hollow-Fiber Dynamic Model: Emergence of Resistance of Carbapenemase-Producing Klebsiella pneumoniae and the Inoculum Effect PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potentiation of Carbapenems by Beta-Lactamase Inhibitors: A Comparative Analysis of Relebactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831553#pilabactam-sodium-s-potentiation-of-different-carbapenems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com